![molecular formula C12H22N2O6S B13678437 Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate](/img/structure/B13678437.png)
Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate is a chemical compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a sulfonyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate typically involves the protection of piperazine with a Boc group, followed by sulfonylation and esterification. One common method includes:
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-protected piperazine.
Sulfonylation: The Boc-protected piperazine is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to introduce the sulfonyl group.
Esterification: Finally, the sulfonylated intermediate is esterified with methyl chloroacetate in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, and the piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Hydrochloric acid or trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in drug design and development.
Medicine: Investigated for its potential use in pharmaceuticals, especially as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides stability and protection during synthetic processes, while the sulfonyl and ester groups can participate in various chemical reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-Methyl-1-piperazinyl)sulfonyl]acetate
- Methyl 2-[(4-Ethyl-1-piperazinyl)sulfonyl]acetate
- Methyl 2-[(4-Phenyl-1-piperazinyl)sulfonyl]acetate
Uniqueness
Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals where protection and deprotection steps are crucial.
Properties
Molecular Formula |
C12H22N2O6S |
|---|---|
Molecular Weight |
322.38 g/mol |
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O6S/c1-12(2,3)20-11(16)13-5-7-14(8-6-13)21(17,18)9-10(15)19-4/h5-9H2,1-4H3 |
InChI Key |
LBZPHKKTSGTCDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


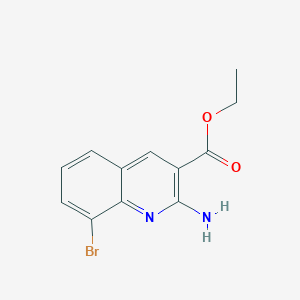
![2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide](/img/structure/B13678372.png)
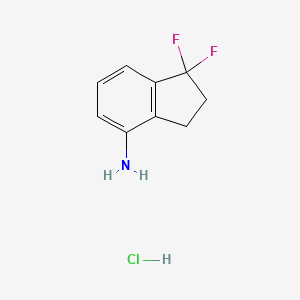
![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)

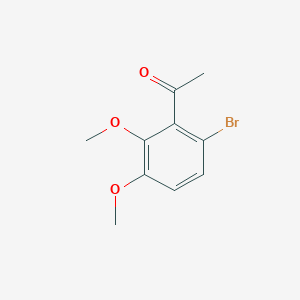

![4-Bromo-3-ethylbenzo[d]isoxazole](/img/structure/B13678413.png)
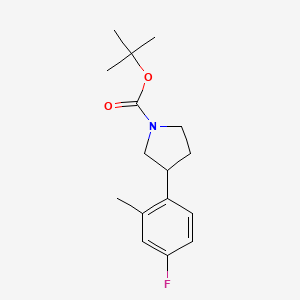
![2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678421.png)

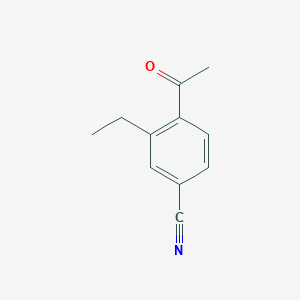
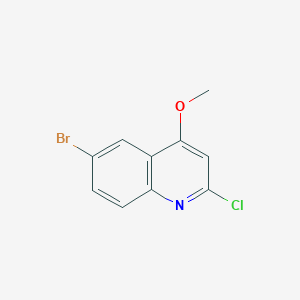
![2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678431.png)
